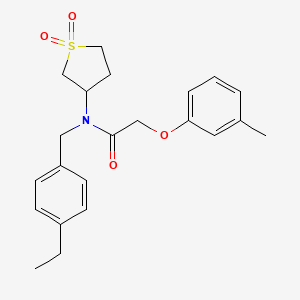![molecular formula C29H28ClN3O2 B11592132 2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(4-chlorophenyl)phthalazin-1(2H)-one](/img/structure/B11592132.png)
2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(4-chlorophenyl)phthalazin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-BENZYLPIPERIDIN-1-YL)-3-OXOPROPYL]-4-(4-CHLOROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound that features a piperidine ring, a chlorophenyl group, and a dihydrophthalazinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-BENZYLPIPERIDIN-1-YL)-3-OXOPROPYL]-4-(4-CHLOROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of 4-benzylpiperidine, which can be achieved through the reaction of benzyl chloride with piperidine under basic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where the piperidine intermediate reacts with 4-chlorobenzoyl chloride.
Formation of the Dihydrophthalazinone Moiety: The final step involves the cyclization of the intermediate product with phthalic anhydride under acidic conditions to form the dihydrophthalazinone ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chlorophenyl derivatives.
科学的研究の応用
2-[3-(4-BENZYLPIPERIDIN-1-YL)-3-OXOPROPYL]-4-(4-CHLOROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with dopamine receptors.
Chemical Biology: It serves as a tool compound in chemical biology to study the interactions between small molecules and biological macromolecules.
作用機序
The mechanism of action of 2-[3-(4-BENZYLPIPERIDIN-1-YL)-3-OXOPROPYL]-4-(4-CHLOROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and uptake . This interaction can affect various signaling pathways, leading to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
4-Benzylpiperidine: Shares the piperidine ring and benzyl group but lacks the chlorophenyl and dihydrophthalazinone moieties.
4-Chlorobenzoyl Chloride: Contains the chlorophenyl group but lacks the piperidine and dihydrophthalazinone components.
Uniqueness
2-[3-(4-BENZYLPIPERIDIN-1-YL)-3-OXOPROPYL]-4-(4-CHLOROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE is unique due to its combination of a piperidine ring, a chlorophenyl group, and a dihydrophthalazinone moiety. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications .
特性
分子式 |
C29H28ClN3O2 |
|---|---|
分子量 |
486.0 g/mol |
IUPAC名 |
2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(4-chlorophenyl)phthalazin-1-one |
InChI |
InChI=1S/C29H28ClN3O2/c30-24-12-10-23(11-13-24)28-25-8-4-5-9-26(25)29(35)33(31-28)19-16-27(34)32-17-14-22(15-18-32)20-21-6-2-1-3-7-21/h1-13,22H,14-20H2 |
InChIキー |
RKULBLIQEATOKX-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC=CC=C4C(=N3)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11592050.png)
![(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-ethoxyphenoxy)acetic acid](/img/structure/B11592054.png)
![6-(4-Bromophenyl)-2-(2-chlorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B11592068.png)
![(5Z)-2-(4-tert-butylphenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11592081.png)
![benzyl 5-(2-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11592084.png)
![3,3'-[(4-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one)](/img/structure/B11592085.png)
![(2E)-2-cyano-N-cyclopentyl-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11592089.png)
![ethyl 5-[4-(acetyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11592092.png)
![Ethyl 1-[2-(2,3-dimethylphenoxy)acetyl]piperidine-4-carboxylate](/img/structure/B11592093.png)
![4-[8-(furan-2-yl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl]morpholine](/img/structure/B11592100.png)
![(2E)-2-cyano-N-(furan-2-ylmethyl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11592107.png)

![6-amino-8-(3-bromo-4-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11592111.png)

